molecular formula C15H12FNO B13969616 2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one CAS No. 877149-95-6

2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one

Cat. No.: B13969616
CAS No.: 877149-95-6
M. Wt: 241.26 g/mol
InChI Key: PGOUVIRIJPYDGY-UHFFFAOYSA-N
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Description

2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones It features a 4-fluorobenzyl group attached to the nitrogen atom of the isoindolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one typically involves the reaction of 4-fluorobenzylamine with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Nitro, halogen, or alkyl-substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards its target, leading to improved efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: A related compound with a similar fluorobenzyl group but lacking the isoindolinone ring.

    4-Fluorobenzyl chloride: Another related compound used as an intermediate in organic synthesis.

    2,3-Dihydro-1H-isoindol-1-one: The parent compound without the fluorobenzyl substitution.

Uniqueness

2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one is unique due to the presence of both the isoindolinone ring and the fluorobenzyl group. This combination imparts specific chemical and biological properties that are not observed in the individual components. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable scaffold in drug design and materials science.

Properties

CAS No.

877149-95-6

Molecular Formula

C15H12FNO

Molecular Weight

241.26 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-3H-isoindol-1-one

InChI

InChI=1S/C15H12FNO/c16-13-7-5-11(6-8-13)9-17-10-12-3-1-2-4-14(12)15(17)18/h1-8H,9-10H2

InChI Key

PGOUVIRIJPYDGY-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)F

Origin of Product

United States

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